molecular formula C12H10N4O2 B12920761 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 878994-03-7

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B12920761
CAS No.: 878994-03-7
M. Wt: 242.23 g/mol
InChI Key: QHHOVEHUVNAMML-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a high-value chemical scaffold for drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is recognized for its versatility and is considered a privileged structure in medicinal chemistry due to its broad biological activity . This scaffold is isoelectronic with purine, allowing it to function as a purine bioisostere, which facilitates interaction with various enzymatic ATP-binding sites . Researchers are exploring TP-based compounds as multi-target agents in oncology, with demonstrated potential to inhibit key enzymes such as Epidermal Growth Factor Receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), and topoisomerase II (TOP-II) . Furthermore, structurally similar di-substituted triazolopyrimidines have shown promising sub-micromolar anti-tubercular activity against Mycobacterium tuberculosis , indicating the scaffold's potential in infectious disease research . The synthetic utility of the TP core is well-established, often constructed via annulation reactions starting from materials like 3-amino-1,2,4-triazole . This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

878994-03-7

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-3-8(5-9)10-6-11(17)16-12(15-10)13-7-14-16/h2-7H,1H3,(H,13,14,15)

InChI Key

QHHOVEHUVNAMML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=CN3

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions .

Chemical Reactions Analysis

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions can be carried out using halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that compounds with similar triazolo-pyrimidine structures can effectively target specific pathways involved in tumor growth and metastasis .

1.2 Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains has been attributed to its ability to disrupt cellular processes in microbes. This makes it a candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .

1.3 Neuroprotective Effects
Recent studies suggest that triazolo-pyrimidine derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

2.1 Photophysical Properties
The compound has been investigated for its photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology .

2.2 Synthesis of Functional Materials
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can serve as a building block for synthesizing more complex materials with tailored properties for specific applications such as sensors and catalysts .

Biochemical Tool Applications

3.1 Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical research. It has been used to study enzyme kinetics and inhibition mechanisms, particularly in the context of drug development .

3.2 Receptor Binding Studies
Research has indicated that derivatives of this compound can selectively bind to adenosine receptors, which are crucial in numerous physiological processes. This property is being explored for potential therapeutic applications in treating cardiovascular diseases and other disorders related to adenosine signaling .

Data Table: Summary of Applications

Application Area Specific Use Cases Mechanism/Effect
Medicinal ChemistryAnticancer agentsInduction of apoptosis; cell cycle arrest
Antimicrobial agentsDisruption of microbial cellular processes
Neuroprotective agentsModulation of neurotransmitter systems
Material ScienceOrganic electronicsLight absorption and energy conversion
Functional materials synthesisTailored properties for sensors and catalysts
Biochemical ToolEnzyme inhibition studiesInteraction with enzymes; studying kinetics
Receptor binding studiesSelective binding to adenosine receptors

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties:

Compound Substituent (Position 5) Molecular Weight Melting Point (°C) Key Properties/Activity
5-Phenyl derivative () Phenyl 212.21 Not reported High yield (92%), synthetic intermediate
5-Methyl derivative () Methyl 150.14 287 PfDHODH inhibitory activity
5-Trifluoromethyl derivative () CF₃ 202.9 263 Enhanced lipophilicity
Target compound 3-Methoxyphenyl ~256.25* Not reported Bulky substituent may improve binding affinity
5-Difluoromethyl derivative () CHF₂ 186.12 Not reported Potential metabolic stability

*Estimated based on molecular formula C₁₂H₁₁N₄O₂.

The 3-methoxyphenyl group introduces steric bulk and electron-donating effects, which could enhance receptor interactions compared to smaller substituents like methyl or trifluoromethyl. However, its melting point and solubility data remain uncharacterized in the provided evidence.

Substituent Effects at Position 7

Modifications at position 7 alter reactivity and pharmacological profiles:

Compound Substituent (Position 7) Key Properties/Activity
7-Hydroxyl derivatives (Target, ) OH Hydrogen-bonding capability; potential for further functionalization
7-Chloro derivatives () Cl Reactive intermediate for nucleophilic substitution; anti-tubercular activity
7-Alkoxy derivatives () O-Alkyl Improved lipophilicity; antimicrobial potential

The hydroxyl group in the target compound may confer polarity, impacting solubility and membrane permeability. Chloro derivatives, such as 7-chloro-5-phenyl analogs, serve as precursors for synthesizing more complex derivatives via POCl₃-mediated reactions .

Biological Activity

5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a compound that belongs to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Triazolo-Pyrimidines

Triazolo-pyrimidines are heterocyclic compounds featuring a fused triazole and pyrimidine ring system. They have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The structural variations in these compounds significantly influence their biological efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is crucial for its antiproliferative effects against various cancer cell lines. The compound's effectiveness is enhanced by the presence of the methoxy group, which influences its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
HeLa0.60
A5490.43
HT290.38
MDA-MB-231>10

These results demonstrate that the compound is particularly potent against HeLa and A549 cells while showing reduced activity against MDA-MB-231 cells.

Mechanistic Studies

Studies have shown that the compound inhibits tubulin polymerization with a potency greater than that of established inhibitors such as CA-4 (Combretastatin A-4). The mechanism involves binding to the colchicine site on tubulin, thereby preventing microtubule assembly and disrupting mitotic processes in cancer cells.

Case Studies and Research Findings

  • Antiproliferative Effects : In a study investigating various derivatives of triazolo-pyrimidines, this compound was found to be among the most effective compounds with an IC50 value of 0.60 µM against HeLa cells. The study highlighted the importance of substituents on the phenyl ring in modulating activity .
  • In Vivo Studies : Preliminary in vivo studies have suggested that derivatives similar to this compound exhibit promising tumor growth inhibition in xenograft models. These findings support further investigation into its therapeutic potential .
  • Comparative Analysis : A comparative analysis with other triazolo-pyrimidine derivatives revealed that modifications at the 2-position of the triazolopyrimidine scaffold can lead to significant changes in biological activity. For instance, compounds with electron-donating groups displayed enhanced antiproliferative effects .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?

The synthesis typically involves cyclocondensation reactions. For example, analogous triazolopyrimidine derivatives are synthesized by reacting aminoguanidine with β-keto esters and substituted aldehydes in polar solvents like DMF, followed by refluxing and purification via crystallization . Catalysts such as TMDP (tetramethylenediamine phosphazene base) in water-ethanol mixtures (1:1 v/v) have been used to improve yields and reduce reaction times . Key steps include TLC monitoring (using EtOAc/light petroleum systems) and purification via column chromatography .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of 5-(3-methoxyphenyl)-triazolopyrimidines?

Byproduct formation (e.g., chlorinated derivatives or tautomers) is influenced by reaction temperature, solvent choice, and stoichiometry. For instance, POCl₃-mediated chlorination at elevated temperatures (100°C) may lead to undesired side products, necessitating precise control of reaction duration and reagent ratios . Solvent systems like ethanol-water mixtures improve regioselectivity, while low-temperature additions (e.g., 0°C for POCl₃) reduce side reactions . Advanced monitoring via ¹H/¹³C NMR and mass spectrometry is critical for identifying and characterizing impurities .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), triazole protons (δ 8.5–9.5 ppm), and pyrimidine hydroxyl group (δ ~12 ppm, broad) .
  • IR Spectroscopy : Confirm O–H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C–H stretches (3000–3100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284 for C₁₂H₁₁N₄O₂) and fragmentation patterns validate the structure .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C 58.4%, H 3.8%, N 24.3%, O 13.5%) .

Advanced: How does the 3-methoxyphenyl substituent influence the compound's electronic properties and reactivity?

The electron-donating methoxy group enhances π-electron density in the aryl ring, stabilizing intermediates during electrophilic substitution reactions. This substituent also affects hydrogen-bonding interactions (e.g., hydroxyl group acidity) and solubility in polar solvents. Comparative studies with halogenated analogs (e.g., 4-fluorophenyl derivatives) show that methoxy groups reduce electrophilicity at the pyrimidine ring, altering reactivity in cross-coupling or functionalization reactions .

Basic: What are the recommended protocols for recrystallization and purification of this compound?

Recrystallization from ethanol or methanol is standard due to the compound’s moderate solubility in alcohols. For example, cooling hot saturated solutions to 4°C yields high-purity crystals . Column chromatography with gradient elution (e.g., EtOAc/light petroleum from 2:8 to 3:7) effectively separates triazolopyrimidines from unreacted starting materials .

Advanced: What mechanistic insights exist for the cyclocondensation step in triazolopyrimidine synthesis?

The reaction proceeds via a two-step mechanism: (1) formation of a Schiff base between the aldehyde and aminoguanidine, followed by (2) nucleophilic attack of the β-keto ester to form the pyrimidine ring. Density functional theory (DFT) studies suggest that electron-withdrawing substituents on the aldehyde accelerate the cyclization step by stabilizing transition states .

Basic: How can researchers assess the stability of 5-(3-methoxyphenyl)-triazolopyrimidin-7-ol under varying pH and temperature conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazolopyrimidines).
  • pH-Dependent Degradation : Reflux in acidic (e.g., formic acid) or basic conditions (e.g., NaOH/ethanol) to identify hydrolysis products .
  • HPLC Monitoring : Track degradation over time under accelerated conditions (40–60°C, 75% humidity) .

Advanced: What strategies address discrepancies in biological activity data for structurally similar triazolopyrimidines?

Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from tautomerism or impurities. Solutions include:

  • Tautomer Identification : Use ¹⁵N NMR or X-ray crystallography to confirm dominant tautomeric forms (e.g., 7-ol vs. 7-one) .
  • High-Purity Batches : Reproduce assays with ≥99% pure material (via preparative HPLC).
  • Docking Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with target binding affinities .

Basic: What substituent modifications have been explored to enhance the compound's physicochemical properties?

Common modifications include:

  • Halogenation : Introducing Cl or F at the phenyl ring improves lipophilicity (logP) and membrane permeability .
  • Alkoxy Variations : Ethoxy or propoxy groups alter solubility and metabolic stability .
  • Heterocyclic Fusion : Incorporating pyridine or quinazoline rings modulates π-stacking interactions .

Advanced: How can computational methods predict the compound's interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., kinases) using force fields like AMBER or CHARMM.
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values for anti-tubercular or anticancer activity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

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